![molecular formula C24H41NO2 B089840 N-(4-Hydroxyphenyl)stearamide CAS No. 103-99-1](/img/structure/B89840.png)
N-(4-Hydroxyphenyl)stearamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: The primary method for synthesizing N-(4-Hydroxyphenyl)stearamide involves the reaction of with .
Reaction Conditions: The reaction is usually carried out in an like at room temperature.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often performed in batch reactors where stearic acid and 4-aminophenol are mixed with a dehydrating agent.
Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Nitrated or halogenated phenolic derivatives.
Scientific Research Applications
Chemistry
Catalysis : N-(4-Hydroxyphenyl)stearamide serves as a ligand in catalytic reactions. It enhances the efficiency of various organic transformations, making it valuable in synthetic organic chemistry. The compound's ability to stabilize reactive intermediates contributes to improved yields and selectivity in chemical reactions.
Biology
Enzyme Inhibition : Research indicates that this compound has potential as an enzyme inhibitor. This property positions it as a candidate for drug development aimed at treating diseases where specific enzyme activity needs to be modulated.
Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial for protecting cells from oxidative stress. This characteristic makes it a subject of interest in studies focusing on cellular health and aging .
Medicine
Pharmaceutical Applications : this compound is being explored for its therapeutic properties, including anti-inflammatory and skin barrier-enhancing effects. Its role as an ingredient in skincare products highlights its potential to improve hydration and protect against environmental stressors .
Topical Formulations : The compound has shown promise in topical formulations due to its ability to promote skin health by replenishing ceramide levels . Its use in cosmetics is supported by studies that suggest anti-aging effects, making it a valuable addition to dermatological products.
Industry
Additives in Rubber and Plastics : this compound is utilized as an antioxidant in rubber compositions, enhancing the durability and performance of rubber products . It also acts as a processing aid during the mixing of natural and synthetic rubbers, facilitating the incorporation of fillers with reduced energy consumption.
Stabilizer in Plastics : In the plastics industry, this compound serves as a stabilizer that improves the longevity and mechanical properties of plastic materials. Its effectiveness in preventing degradation under thermal stress makes it an essential additive .
Data Table: Applications of this compound
Application Area | Specific Uses | Benefits |
---|---|---|
Chemistry | Catalytic ligand | Enhances reaction efficiency |
Biology | Enzyme inhibition | Potential drug development |
Medicine | Skincare products | Improves skin hydration and barrier function |
Industry | Rubber compositions | Acts as an antioxidant and processing aid |
Industry | Stabilizer in plastics | Enhances durability and mechanical properties |
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of this compound in various biological models. Results indicated that the compound significantly reduced oxidative stress markers, suggesting its potential for therapeutic applications in oxidative stress-related diseases.
Case Study 2: Skin Barrier Function
Research focusing on the use of this compound in skincare formulations demonstrated improved hydration levels in subjects after consistent application over four weeks. The study concluded that incorporating this compound into skincare products could enhance skin barrier function effectively.
Case Study 3: Rubber Processing
In industrial applications, a study showcased the benefits of using this compound as a processing aid in rubber manufacturing. The findings highlighted reduced energy consumption during mixing processes while maintaining product quality.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)octadecanamide: Similar structure but with different chain length.
N-(4-Hydroxyphenyl)palmitamide: Another similar compound with a shorter hydrocarbon chain.
Uniqueness:
Biological Activity
Overview
N-(4-Hydroxyphenyl)stearamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is an amide derivative of stearic acid and 4-hydroxyaniline. Its structure can be represented as follows:
This compound is characterized by a long hydrophobic stearic acid chain and a phenolic hydroxyl group, which contribute to its unique properties.
1. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, which is crucial for drug development. Studies indicate its ability to inhibit certain enzymes associated with inflammatory pathways, making it a candidate for anti-inflammatory drug research.
2. Antioxidant Properties
The compound exhibits antioxidant activity, which can help in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders.
3. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains, demonstrating a zone of inhibition that suggests efficacy against pathogens like Staphylococcus aureus .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Oxidative Stress Modulation : The phenolic hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways related to inflammation and infection.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed significant reductions in inflammatory markers and joint swelling compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another study, various concentrations of this compound were tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated dose-dependent antimicrobial activity, with higher concentrations leading to larger zones of inhibition on agar plates .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Similarity | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|---|
This compound | High | Yes | Yes | Yes |
N-(4-Hydroxyphenyl)octadecanamide | Moderate | Moderate | Moderate | No |
N-(4-Hydroxyphenyl)palmitamide | Low | No | Moderate | Yes |
Properties
IUPAC Name |
N-(4-hydroxyphenyl)octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22/h18-21,26H,2-17H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASWBJXTHOXPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059287 | |
Record name | N-(4-Hydroxyphenyl)stearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-99-1 | |
Record name | N-(4-Hydroxyphenyl)octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Stearoyl-p-aminophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanamide, N-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(4-Hydroxyphenyl)stearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-4-hydroxyphenylstearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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